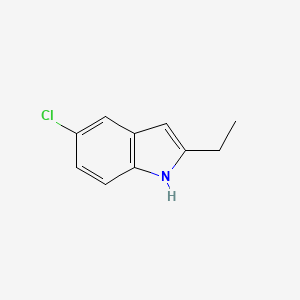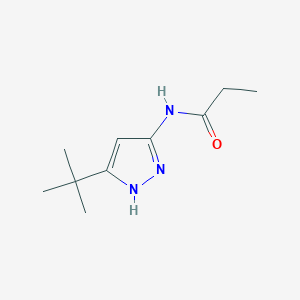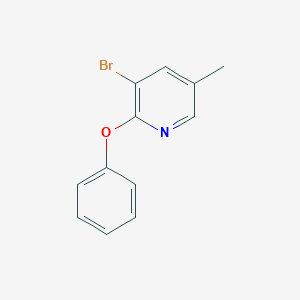
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol: is an organic compound with the molecular formula C11H14BrClO It is a substituted phenol, characterized by the presence of bromine and chlorine atoms along with a dimethyl-ethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol typically involves the following steps:
Chlorination: The chlorination of the dimethyl-ethyl group can be carried out using chlorine (Cl2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide.
Phenol Formation: The hydroxyl group can be introduced through nucleophilic aromatic substitution, where a suitable leaving group (e.g., a halide) is replaced by a hydroxyl group using a strong base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding dehalogenated compounds.
Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
Chemistry: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate the effects of halogenated phenols on biological systems.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the phenolic hydroxyl group can influence its binding affinity and reactivity. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chlorophenol: Lacks the dimethyl-ethyl group, making it less sterically hindered.
2-Bromo-4-chlorophenol: Different positioning of the halogen atoms, leading to variations in reactivity and properties.
4-Bromo-2-(2-chloro-1,1-dimethyl-ethyl)anisole: Contains a methoxy group instead of a hydroxyl group, affecting its polarity and solubility.
Uniqueness: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is unique due to the specific combination of bromine, chlorine, and the dimethyl-ethyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing molecules with tailored reactivity and functionality for specific applications.
Propriétés
Formule moléculaire |
C10H12BrClO |
|---|---|
Poids moléculaire |
263.56 g/mol |
Nom IUPAC |
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,6-12)8-5-7(11)3-4-9(8)13/h3-5,13H,6H2,1-2H3 |
Clé InChI |
DEAPSBNOHASTHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)C1=C(C=CC(=C1)Br)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-Dichloro-phenyl)-ethyl]-3-isoquinolin-5-yl-urea](/img/structure/B8565934.png)








![1-(1-Bromoethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8566020.png)




